2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzene-1,3,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3,5-benzenetriol is a chemical compound with the molecular formula C9H6F6O2 and a molecular weight of 260.13 g/mol . This compound is characterized by the presence of trifluoromethyl groups and hydroxyl groups attached to a benzene ring, making it a highly fluorinated phenol derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3,5-benzenetriol typically involves the reaction of hexafluoroacetone with phenol under specific conditions . The reaction can be summarized as follows:
Hexafluoroacetone and Phenol Reaction: Hexafluoroacetone (CAS684-16-2) reacts with phenol (CAS108-95-2) in the presence of a base such as sodium phenoxide (CAS139-02-6) or lithium phenoxide (CAS555-24-8).
Reaction Conditions: The reaction is usually carried out in an organic solvent at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3,5-benzenetriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3,5-benzenetriol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3,5-benzenetriol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenol .
- N-(2,2,2-Trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]benzenesulfonamide .
Uniqueness
2-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3,5-benzenetriol is unique due to its highly fluorinated structure, which imparts distinct chemical and physical properties. These properties make it valuable in various applications, particularly in fields requiring high stability and reactivity .
Properties
Molecular Formula |
C9H6F6O4 |
---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzene-1,3,5-triol |
InChI |
InChI=1S/C9H6F6O4/c10-8(11,12)7(19,9(13,14)15)6-4(17)1-3(16)2-5(6)18/h1-2,16-19H |
InChI Key |
UYQZBNCUDPHUNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(C(F)(F)F)(C(F)(F)F)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.